



Captopril Disulfide: A Key Biomarker for Captopril Metabolism

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Compound of Interest		
Compound Name:	Captopril disulfide	
Cat. No.:	B1668295	Get Quote

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Captopril, the first orally active angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension and heart failure.[1][2] Its therapeutic efficacy is intrinsically linked to its metabolism, which primarily involves the formation of various disulfide conjugates. Among these, **captopril disulfide** exists in two major forms: a symmetrical dimer (captopril-captopril disulfide) and a mixed disulfide with endogenous cysteine (captopril-cysteine disulfide).[1][2] These metabolites are not merely inactive byproducts; evidence suggests they may act as a reservoir for the active drug, undergoing reversible conversion back to captopril, thus potentially prolonging its therapeutic effect.[3][4] Consequently, the accurate quantification of **captopril disulfide** is crucial for a comprehensive understanding of captopril's pharmacokinetics and for the development of optimized therapeutic strategies. This document provides detailed protocols for the analysis of captopril and its disulfide metabolites, along with a summary of key pharmacokinetic data.

Data Presentation

The following tables summarize the pharmacokinetic parameters of captopril and its disulfide metabolites in different patient populations, providing a quantitative basis for understanding the impact of physiological conditions on captopril metabolism.



Table 1: Pharmacokinetic Parameters of Captopril and **Captopril Disulfide** Conjugates in Patients with Normal vs. Impaired Renal Function Following a 50 mg Oral Dose.

Parameter	Captopril (Normal Renal Function)	Captopril (Uraemic Patients)	Captopril Disulfides (Normal Renal Function)	Captopril Disulfides (Uraemic Patients)
Mean Peak Plasma Concentration (Cmax)	0.181 μg/mL	0.447 μg/mL	0.924 μg/mL	3.62 μg/mL
Time to Peak Plasma Concentration (Tmax)	~30 minutes	Not explicitly stated	Not explicitly stated	8 hours
Apparent Plasma Half-life (t½)	~2 hours	Not explicitly stated	Not explicitly stated	46 ± 19 hours

Data sourced from a comparative study in hypertensive subjects with normal renal function and uraemic patients on maintenance dialysis.[3][4]

Table 2: Pharmacokinetic Parameters of Free Captopril and Total Captopril (Free + Disulfides) in Patients Undergoing Continuous Ambulatory Peritoneal Dialysis (CAPD) Following a 50 mg Oral Dose.



Parameter	Free Unchanged Captopril	Total Captopril (Free + Disulfides)
Time to Maximal Concentration (Tmax)	1.1 ± 0.3 h	3.5 ± 0.6 h
Maximal Plasma Concentration (Cmax)	387 ± 75 ng/mL	2,777 ± 429 ng/mL
Elimination Half-life (t½)	1.0 ± 0.3 h	Not explicitly stated
Area Under the Curve (AUC)	711 ± 144 ng·h/mL	Not explicitly stated

Data from a study on the pharmacokinetics and pharmacodynamics of captopril in CAPD patients.

Experimental Protocols

The following are detailed methodologies for the quantification of captopril and its disulfide metabolites in biological matrices.

Protocol 1: Determination of Total Captopril (Captopril + Captopril Disulfides) in Human Plasma by HPLC with Fluorescence Detection

This method involves the reduction of disulfide metabolites to captopril, followed by derivatization and HPLC analysis.

- 1. Sample Preparation (Reduction and Extraction): a. To a plasma sample, add sodium borohydride to reduce the **captopril disulfide**s and the drug covalently bound to protein to free captopril.[5] b. Perform a liquid-liquid extraction to isolate the captopril.[5]
- 2. Derivatization: a. Treat the extracted captopril with o-phthalaldehyde in the presence of D-phenylalanine to form a fluorescent derivative.[5]
- 3. HPLC Analysis: a. Column: C-18 reversed-phase column.[5] b. Mobile Phase: A mixture of methanol, acetonitrile, and phosphate buffer (0.02 mol/L, pH 6.4) in a ratio of 30:30:135 (v/v/v). [5] c. Flow Rate: 1.0 mL/min.[5] d. Detection: Fluorescence detection with excitation at 235 nm



and emission at 440 nm.[5] e. Quantification: The linear range for the assay is typically between 5 ng/mL and 300 ng/mL for total captopril in plasma.[5]

Protocol 2: Simultaneous Determination of Captopril and Captopril Disulfide in Pharmaceutical Dosage Forms by UHPLC

This method is suitable for the quality control of captopril formulations.

- 1. Standard and Sample Preparation: a. Captopril Standard Solution: Dissolve 10 mg of Captopril reference standard in a 50 mL volumetric flask with the mobile phase to a final concentration of 0.2 mg/mL. b. **Captopril Disulfide** Standard Solution: Dissolve 25 mg of **captopril disulfide** into a 50 mL volumetric flask with the mobile phase to a final concentration of 0.5 mg/mL. c. Sample Solution: Crush 20 captopril tablets (e.g., 100 mg). Transfer an amount of powder equivalent to 20 mg of captopril to a 100 mL volumetric flask. Add approximately 40 mL of diluent, sonicate for 15 minutes, and then dilute to volume with the diluent. Filter the solution through a 0.45 μm filter.
- 2. UHPLC Analysis: a. Column: Waters Acquity UPLC BEH C18, 1.7 μ m, 2.1 mm x 50 mm. b. Mobile Phase: An isocratic mixture of Methanol, Milli-Q water, and Trifluoroacetic acid in the ratio of 55:45:0.05 (v/v/v). c. Flow Rate: 0.1 mL/min. d. Detection: UV detection at 220 nm. e. Expected Retention Times: Captopril at approximately 1.744 minutes and **Captopril disulfide** at approximately 2.657 minutes.

Protocol 3: Determination of Captopril in Human Plasma by LC-MS/MS

This method offers high sensitivity and specificity for pharmacokinetic studies.

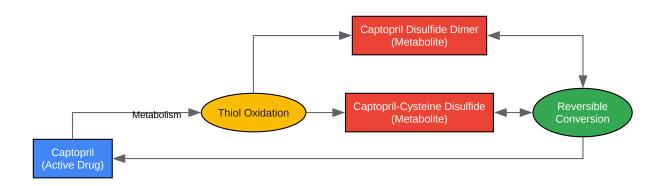
- 1. Sample Preparation (Liquid-Liquid Extraction): a. To a plasma sample, add an internal standard (e.g., enalapril). b. Perform liquid-liquid extraction using a mixture of diethyl ether and dichloromethane.[6]
- 2. LC-MS/MS Analysis: a. Column: Prepacked C8 Waters Symmetry column. b. Mobile Phase: Acetonitrile (70%), water (30%), and trifluoroacetic acid (0.1%).[6] c. Flow Rate: 0.6 mL/min.[6] d. Mass Spectrometry: Use an ion trap mass spectrometer with an electrospray ionization (ESI)



source in positive ion mode. e. Monitoring: Monitor the transition for captopril at a molecular ion of m/z 218 and a daughter ion of m/z 171.6. f. Linearity: The method is typically linear over a concentration range of 25-3000 ng/mL.

Mandatory Visualizations

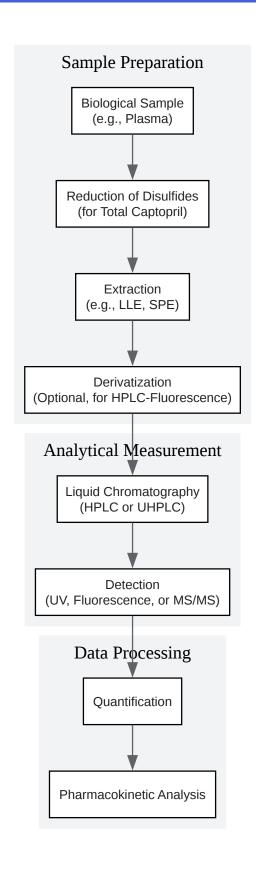
The following diagrams illustrate the metabolic pathway of captopril and a general workflow for its analysis.



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Caption: Metabolic pathway of captopril to its disulfide metabolites.





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Caption: General experimental workflow for captopril and its metabolite analysis.



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